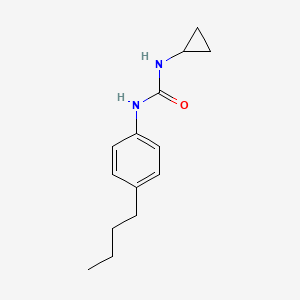

1-(4-Butylphenyl)-3-cyclopropylurea

Description

Properties

IUPAC Name |

1-(4-butylphenyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPBNEZKJMRXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-cyclopropylurea typically involves the reaction of 4-butylaniline with cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(4-Butylphenyl)-3-cyclopropylurea may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3-cyclopropylurea has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS: 796848-79-8)

- Structure : Chloro and hydroxyl groups at the 2- and 4-positions of the phenyl ring.

- Properties : Molecular weight 226.66 g/mol, solubility in DMSO, and storage at 2–8°C .

- Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Comparison : The chloro and hydroxyl groups increase polarity, likely reducing lipid solubility compared to the butylphenyl analog. This may limit blood-brain barrier penetration but improve aqueous solubility for in vitro applications.

- 1-(4-Aminophenyl)-3-cyclopropylurea (CAS: 1000931-26-9) Structure: Amino group at the 4-position of the phenyl ring. Properties: Molecular formula C₁₀H₁₃N₃O .

Urea Derivatives with Heterocyclic Modifications

- 1-(1,1-Bis(4-chlorophenyl)-3,3,3-trifluoropropyl)-1,3-dimethylurea

- Structure : Bis(4-chlorophenyl) and trifluoropropyl groups.

- Synthesis : Yielded 88% via radical trifluoromethylation, indicating robust synthetic accessibility .

- Comparison : The trifluoromethyl group enhances metabolic stability and electronegativity, contrasting with the cyclopropyl group’s conformational rigidity in the target compound.

Comparison with Functional Analogs: Thiazolidinone Derivatives

Thiazolidinones with 4-butylphenyl groups (e.g., C1–C6 in ) exhibit diverse bioactivities, including antimicrobial and anti-inflammatory properties. Key findings:

- Structural Feature : 4-Butylphenyl substituents paired with thiophene or chlorophenyl groups.

- Genotoxicity: Non-mutagenic up to 1 mM in E. coli WP2 assays .

- Comparison: The butylphenyl group’s role in enhancing lipophilicity and target affinity may parallel its function in 1-(4-Butylphenyl)-3-cyclopropylurea, though the urea backbone vs.

Data Table: Key Properties of Compared Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-3-cyclopropylurea, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. For example, a modified Ullmann coupling using cesium carbonate in dimethyl sulfoxide (DMSO) at 70°C for 23 hours has been reported for structurally similar urea derivatives . Key factors include:

- Catalyst selection : Cs₂CO₃ or KOtBu for deprotonation.

- Solvent optimization : Polar aprotic solvents like DMSO enhance reactivity.

- Temperature control : Prolonged heating (20–25 hours) at 55–70°C improves conversion rates .

Q. How can crystallographic data for 1-(4-Butylphenyl)-3-cyclopropylurea be obtained, and which software tools are recommended for structure refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robustness in handling small-molecule data. Key steps:

- Data collection : High-resolution synchrotron sources reduce noise.

- Refinement parameters : Apply anisotropic displacement parameters and validate via R-factor convergence (<0.05) .

Q. What analytical techniques are most effective for characterizing purity and stability?

- Methodological Answer :

- Purity : LC-MS (liquid chromatography-mass spectrometry) with a C18 column and acetonitrile/water gradient.

- Stability : Accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) with NMR monitoring .

- Storage : Maintain at 2–8°C in sealed, argon-purged vials to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives like 1-(4-Butylphenyl)-3-cyclopropylurea?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP-binding cassette transporter inhibition assays at 37°C ± 0.5°C).

- Data normalization : Use internal controls (e.g., IC₅₀ values relative to reference inhibitors) to minimize batch-to-batch variability .

- Meta-analysis : Cross-reference PubChem bioactivity data (AID 743255) with in-house results .

Q. What strategies can be employed to study structure-activity relationships (SAR) for cyclopropyl-containing urea analogs?

- Methodological Answer :

- Scaffold diversification : Synthesize derivatives with substituents like 4-fluorophenyl or furan-3-yl to assess electronic effects .

- Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinities .

- In vitro validation : Use SPR (surface plasmon resonance) to measure kinetic parameters (kₐ, k𝒹) for lead compounds .

Q. What experimental designs are recommended to investigate regioselectivity in the synthesis of polysubstituted urea derivatives?

- Methodological Answer :

- Isotopic labeling : Introduce ¹³C or ¹⁵N at the urea carbonyl to track regiochemistry via 2D NMR .

- Competitive experiments : Compare reaction outcomes between 4-butylphenyl and 2-chlorophenyl analogs under identical conditions .

- DFT calculations : Use Gaussian 16 to model transition states and identify steric/electronic drivers of selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.